molecular formula C19H18ClN3O2S B2598624 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide CAS No. 1105222-41-0

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide

Cat. No.: B2598624
CAS No.: 1105222-41-0
M. Wt: 387.88
InChI Key: SPNTZIPLAJXANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 7, a ketone group at position 4, and an N-cyclopentylacetamide substituent at position 3. The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding affinity through electron-withdrawing effects. The cyclopentyl group on the acetamide side chain likely improves metabolic stability compared to smaller alkyl or aromatic substituents.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-13-7-5-12(6-8-13)15-10-26-18-17(15)21-11-23(19(18)25)9-16(24)22-14-3-1-2-4-14/h5-8,10-11,14H,1-4,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNTZIPLAJXANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrimidine core. This can be achieved through the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group through a substitution reaction. This can be accomplished by reacting the thienopyrimidine intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Cyclopentylacetamide Moiety: The final step involves the formation of the cyclopentylacetamide moiety. This can be achieved by reacting the intermediate with cyclopentylamine and acetic anhydride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, acetamide side chain, and core modifications. Below is a comparative table highlighting these differences:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound: 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide Thieno[3,2-d]pyrimidine 4-Cl-phenyl at C7; N-cyclopentylacetamide at C3 383.46 g/mol High lipophilicity; cyclopentyl enhances metabolic stability
Analog 1: N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidine 4-OCH3-phenyl at C7; N-cyclopentylacetamide at C3 383.46 g/mol Methoxy group increases electron density; potential for altered binding affinity
Analog 2: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidine (6,7-dihydro) 4-Cl-phenyl at C3; sulfanyl bridge at C2; N-(4-methylphenyl)acetamide 454.96 g/mol Sulfanyl linkage may enhance hydrogen bonding; reduced rigidity due to dihydro core
Analog 3: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta-thieno[2,3-d]pyrimidine 4-Cl-phenyl at C3; fused cyclopentane ring; N-(2-isopropylphenyl)acetamide 549.12 g/mol Increased rigidity from cyclopenta fusion; bulky isopropyl group may limit solubility
Analog 4: 2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide Thieno[3,2-d]pyrimidine 4-Cl-phenyl at C3; sulfanyl bridge at C2; N-(3-methylpyrazole)acetamide 454.96 g/mol Pyrazole substituent introduces potential for π-π interactions; moderate solubility

Functional Group Impact on Pharmacological Properties

  • 4-Chlorophenyl vs. 4-Methoxyphenyl : The target compound’s 4-Cl group increases lipophilicity and electron-withdrawing effects compared to the 4-OCH3 group in Analog 1, which may enhance membrane permeability but reduce solubility.
  • Acetamide Side Chain : The cyclopentyl group in the target compound likely improves metabolic stability over Analog 2’s 4-methylphenyl group, which may undergo faster oxidative metabolism.
  • Sulfanyl Linkage : Analogs 2–4 feature a sulfanyl bridge at C2, which could facilitate hydrogen bonding with biological targets but may reduce conformational flexibility compared to the direct acetamide attachment in the target compound.

Biological Activity

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of specific functional groups in its structure suggests a variety of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide is C21H16ClN3O2SC_{21}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 409.9 g/mol. The compound's structure includes a thienopyrimidine core, which is known for its diverse biological activities.

Property Value
Molecular FormulaC21H16ClN3O2S
Molecular Weight409.9 g/mol
IUPAC Name2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide

Anticancer Potential

Compounds with thienopyrimidine structures have been reported to exhibit anticancer properties. Preliminary studies suggest that 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide may interact with various kinase enzymes involved in cancer signaling pathways. Kinase inhibitors are critical in the development of targeted cancer therapies due to their role in regulating cell proliferation and survival.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives possess antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's ability to inhibit microbial growth. Studies focusing on similar compounds have shown effectiveness against a range of bacterial and fungal pathogens.

Case Studies and Research Findings

  • Kinase Inhibition Studies : A study exploring structural analogs found that compounds similar to 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide exhibited varying degrees of inhibition against several kinases implicated in cancer progression. These findings suggest potential for further exploration in drug development.
  • Antimicrobial Efficacy : In vitro tests on thienopyrimidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituent groups can influence the potency of these compounds.

Comparative Analysis with Related Compounds

The following table summarizes the structural variations and biological activities of related thienopyrimidine compounds:

Compound Name Structural Features Biological Activity
2-[7-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-(4-methylphenyl)acetamideFluorine substitution at para positionEnhanced anticancer activity
2-[7-(phenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-butyl-N-(phenethyl)acetamideNo halogen substitutionsVariable pharmacokinetics

Q & A

Q. What synthetic routes are reported for synthesizing 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic strategies involve multi-step heterocyclic condensation and functional group modifications. A typical approach includes:

Thienopyrimidine Core Formation : Cyclocondensation of substituted thiophene derivatives with urea/thiourea under acidic conditions.

Chlorophenyl Substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-chlorophenyl group.

Acetamide Linkage : Amidation via activation of the carboxylic acid intermediate (e.g., using EDCI/HOBt) with cyclopentylamine.

Q. Optimization Parameters :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Q. Table 1: Example Synthetic Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Thienopyrimidine formationThiourea, HCl, reflux, 12 h65-70
Chlorophenyl couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8 h75-80
AmidationEDCI, HOBt, DCM, RT, 24 h85-90

Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute stereochemistry and confirms the thieno[3,2-d]pyrimidine core. For example, analogous compounds show planar pyrimidine rings with dihedral angles <5° relative to the thiophene moiety .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include aromatic protons (δ 7.2-8.1 ppm for chlorophenyl), cyclopentyl CH₂ (δ 1.5-2.1 ppm), and NH (δ 10.2 ppm, broad).
    • ¹³C NMR : Carbonyl (C=O) signals at δ 165-175 ppm .
  • HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (e.g., [M+H]⁺ at m/z 415.8 calculated for C₂₀H₁₈ClN₃O₂S) .

Q. Table 2: Crystallographic Data from Analogous Structures

ParameterValue (Example)Reference
Crystal SystemMonoclinic
Space GroupP2₁/c
Bond Length (C=O)1.22 Å

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs (e.g., thienopyrimidines with kinase inhibition or antiproliferative activity):

Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ kits to measure IC₅₀.

Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM.

Solubility Profiling : Shake-flask method in PBS (pH 7.4) to guide in vivo studies.

Q. Key Considerations :

  • Positive Controls : Compare with known inhibitors (e.g., Erlotinib for EGFR).
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess t½ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve target affinity?

Methodological Answer:

  • Variable Substituents : Modify the cyclopentyl group (e.g., cyclohexyl, isopropyl) to assess steric effects.
  • Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the 4-chlorophenyl position to enhance electrophilicity.
  • Biological Testing : Use IC₅₀ shifts in kinase assays to quantify SAR trends.

Q. Case Study :

  • Replacement of 4-chlorophenyl with 4-fluorophenyl in analogs increased EGFR inhibition by 2-fold .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
  • MD Simulations : GROMACS for stability analysis (≥50 ns trajectories) of ligand-receptor complexes.
  • Off-Target Profiling : SwissTargetPrediction to identify potential interactions with GPCRs or ion channels .

Q. Example Finding :

  • Docking of analogous thienopyrimidines predicts hydrogen bonding with EGFR Thr766 and hydrophobic interactions with Leu694 .

Q. How can conflicting bioactivity data between studies be resolved?

Methodological Answer:

  • Source Analysis : Compare synthetic protocols (e.g., purity, stereochemical integrity via HPLC/chiral columns).
  • Assay Standardization : Replicate experiments using identical cell lines (ATCC-verified) and assay conditions (e.g., serum concentration, incubation time).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies to identify outliers.

Q. Case Example :

  • Discrepancies in IC₅₀ values for VEGFR inhibition may arise from variations in enzyme sources (recombinant vs. native) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.